molecular formula C14H17ClN2O4S B245597 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole

1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole

Cat. No. B245597
M. Wt: 344.8 g/mol
InChI Key: YSLZVKDMUUIKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole, commonly known as CDMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of CDIM is not fully understood. However, studies have shown that CDIM exerts its effects by inhibiting the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. CDIM has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CDIM has been shown to have several biochemical and physiological effects. In vitro studies have shown that CDIM inhibits the activity of carbonic anhydrase and acetylcholinesterase. CDIM has also been shown to induce apoptosis in cancer cells, leading to cell death. In vivo studies have shown that CDIM possesses anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

CDIM has several advantages for lab experiments. It is readily available and relatively easy to synthesize. CDIM is also stable under normal laboratory conditions. However, CDIM has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. CDIM is also relatively expensive compared to other chemical compounds.

Future Directions

There are several future directions for the study of CDIM. In the field of medicine, CDIM could be further investigated for its potential use as an anti-cancer agent. CDIM could also be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In biochemistry, CDIM could be further studied for its ability to inhibit the activity of various enzymes. CDIM could also be investigated for its potential use in the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of CDIM involves several steps, including the reaction of 4-chloro-2,5-dimethoxybenzene with ethyl glyoxalate, followed by the reaction of the resulting product with sulfamide. The final product is obtained by the reaction of the intermediate with methylglyoxal.

Scientific Research Applications

CDIM has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, CDIM has been shown to possess antitumor properties, making it a promising candidate for the development of new cancer treatments. CDIM has also been investigated for its potential use as an anti-inflammatory and analgesic agent.
In biochemistry, CDIM has been studied for its ability to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and respiration. CDIM has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

properties

Molecular Formula

C14H17ClN2O4S

Molecular Weight

344.8 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole

InChI

InChI=1S/C14H17ClN2O4S/c1-5-14-16-9(2)8-17(14)22(18,19)13-7-11(20-3)10(15)6-12(13)21-4/h6-8H,5H2,1-4H3

InChI Key

YSLZVKDMUUIKMK-UHFFFAOYSA-N

SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C

Origin of Product

United States

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